molecular formula C14H17NO3 B8676495 Methyl 1-benzyl-5-methyl-2-oxopyrrolidine-3-carboxylate

Methyl 1-benzyl-5-methyl-2-oxopyrrolidine-3-carboxylate

Cat. No. B8676495
M. Wt: 247.29 g/mol
InChI Key: HQCYCWOJYFKSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08357709B2

Procedure details

A solution of A-1 (7.2 g, 38.0 mmol) at −78° C. in THF (100 ml) was treated with 38.0 ml (76 mmol) of a 2.0 M solution of LDA in heptane/THF/ethylbenzene. After stirring for 30 minutes at −78° C., 6.85 g (76 mmol) of dimethyl carbonate was added and the solution was warmed to room temperature and allowed to stir for 6 hours. The reaction was quenched with 1M aqueous HCl and extracted three times with EtOAc. The combined organic extracts were washed with water, brine, dried over MgSO4, filtered and concentrated by rotary evaporation. The residue was purified on silica gel with EtOAc in hexanes to provide a mixture of diastereomers A-2 as an amber oil. The mixture was carried through the following sequence without separation. Data for A-2: LC/MS rt=1.62 min; m/z (M+H)=248.0 found: 248.1 required.
Quantity
6.85 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].C[CH:3]([N-:5][CH:6]([CH3:8])[CH3:7])[CH3:4].[C:9](=O)([O:12][CH3:13])[O:10]C.[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].C1C[O:25]CC1.C(C1C=CC=CC=1)C>C1COCC1>[CH2:15]([N:5]1[CH:6]([CH3:7])[CH2:8][CH:4]([C:9]([O:12][CH3:13])=[O:10])[C:3]1=[O:25])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
6.85 g
Type
reactant
Smiles
C(OC)(OC)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.C1CCOC1.C(C)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to room temperature
STIRRING
Type
STIRRING
Details
to stir for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1M aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel with EtOAc in hexanes
CUSTOM
Type
CUSTOM
Details
to provide
ADDITION
Type
ADDITION
Details
a mixture of diastereomers A-2 as an amber oil
CUSTOM
Type
CUSTOM
Details
The mixture was carried through the following sequence without separation
CUSTOM
Type
CUSTOM
Details
LC/MS rt=1.62 min
Duration
1.62 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(C(CC1C)C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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